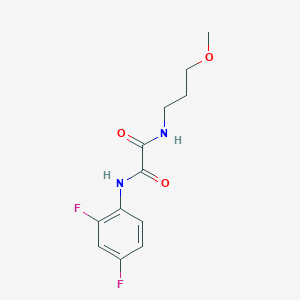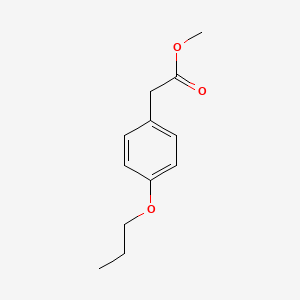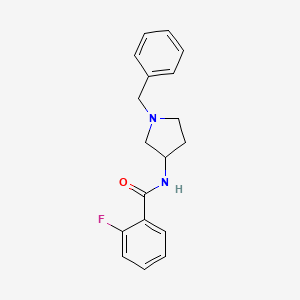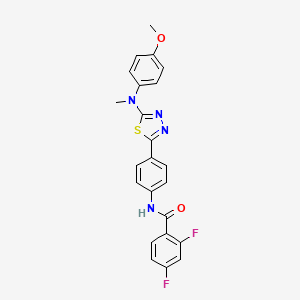
N'-(2,4-difluorophenyl)-N-(3-methoxypropyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,4-difluorophenyl)-N-(3-methoxypropyl)oxamide, also known as DFP-10825, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its ability to modulate the activity of certain proteins, which may have implications for the treatment of various diseases.
科学的研究の応用
Metabolism and Hemoglobin Adduct Formation
A study by Fennell et al. (2005) explored the metabolism of acrylamide in humans, highlighting how chemical compounds are metabolized and their impact on hemoglobin adduct formation. This research underscores the importance of understanding chemical metabolism in humans for evaluating potential health risks and therapeutic uses (Fennell et al., 2005).
Clinical Applications in Surgery
The clinical use of biomimetic nanohydroxyapatite/polyamide 66 (n-HA/PA 66) mesh cages in anterior cervical corpectomy and fusion (ACCF) surgery was reported by Xu et al. (2015), demonstrating the application of chemical compounds in enhancing surgical outcomes and patient recovery (Xu et al., 2015).
Drug Metabolism and Disposition
Shaffer et al. (2008) elucidated the metabolism and disposition of a γ-aminobutyric acid type A receptor partial agonist in humans, providing insights into the pharmacokinetics and therapeutic potential of novel chemical entities (Shaffer et al., 2008).
Environmental Exposure and Toxicology
Research by Athanasiadou et al. (2007) on polybrominated diphenyl ethers (PBDEs) and their metabolites in young humans from Managua, Nicaragua, illustrates the environmental exposure to chemical compounds and their potential health effects, emphasizing the need for monitoring and regulating chemical pollutants (Athanasiadou et al., 2007).
Novel Uremic Toxin Identification
The study by Rutkowski et al. (2003) on N-methyl-2-pyridone-5-carboxamide as a novel uremic toxin highlights the discovery and characterization of new toxic compounds resulting from metabolic processes, contributing to a better understanding of chronic kidney disease and its management (Rutkowski et al., 2003).
特性
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O3/c1-19-6-2-5-15-11(17)12(18)16-10-4-3-8(13)7-9(10)14/h3-4,7H,2,5-6H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZPSIXNGNKJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2969380.png)

![2-((3,4-dimethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2969382.png)



![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2969391.png)
![N-(4-chlorophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2969393.png)
![3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide](/img/structure/B2969394.png)

![1,3-benzothiazol-2-yl[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetonitrile](/img/structure/B2969398.png)
![Methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2969399.png)
![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2969402.png)